

Application of Dizinc Magnesium Alloys in Aerospace: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dizinc**

Cat. No.: **B1255464**

[Get Quote](#)

Abstract

Dizinc magnesium alloys, a class of lightweight materials with a high strength-to-weight ratio, are increasingly being considered for a range of applications in the aerospace industry to enhance fuel efficiency and performance.^[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utilization of these alloys. It outlines their current and potential uses in aircraft and spacecraft, summarizes key mechanical and corrosion properties, and offers standardized protocols for material characterization.

Introduction to Dizinc Magnesium Alloys in Aerospace

Magnesium alloys are attractive for aerospace applications primarily due to their low density, which is approximately 30-40% lighter than aluminum, a common material in aircraft construction.^[1] The addition of zinc as a primary alloying element in **dizinc** magnesium alloys enhances their mechanical properties through solid solution strengthening and precipitation hardening.^[2] These alloys are utilized in various components, including gearbox housings, engine frames, fuselage structures, and interior appliances, contributing to significant weight reduction and, consequently, lower fuel consumption.^[3]

However, the broader application of magnesium alloys, including **dizinc** variants, is often limited by concerns regarding their susceptibility to corrosion and flammability.^[4] Ongoing research focuses on mitigating these challenges through alloy modifications, surface treatments, and the development of new, more resilient compositions.^[4]

Key Dizinc Magnesium Alloy Systems in Aerospace

Several **dizinc** magnesium alloy systems are prominent in or have high potential for aerospace applications. These include:

- AZ Series (Mg-Al-Zn): Alloys such as AZ31, AZ80, and AZ91 are widely used due to their good combination of strength, ductility, and castability.^{[5][6]} AZ91, in particular, is noted for its excellent castability and reasonable corrosion resistance.^[6]
- ZK Series (Mg-Zn-Zr): The addition of zirconium (Zr) to Mg-Zn alloys serves to refine the grain structure, leading to improved strength and workability at elevated temperatures.^[7] ZK60 is a notable alloy in this series, known for its high strength.^[8]
- WE Series (Mg-Y-Nd-Zr): While primarily known for their rare-earth element content, these high-performance alloys also contain zinc and zirconium. They are designed for high-temperature applications and exhibit excellent creep resistance.^[7]

Quantitative Data on Material Properties

The following tables summarize the mechanical and corrosion properties of selected **dizinc** magnesium alloys relevant to aerospace applications. It is important to note that properties can vary significantly based on the alloy's specific composition, processing history (e.g., casting, extrusion, rolling), and the conditions under which they are tested.

Table 1: Mechanical Properties of Selected **Dizinc** Magnesium Alloys

Alloy Designation	Temper/Condition	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Reference(s)
AZ31B	Extruded	~290	~220	~15	[5]
AZ80	As-cast	~200	~90	~5	[5]
AZ91D	As-cast	160	95	3	[9]
ZK60	Extruded (T5)	~365	~305	~11	[8]
WE43	T6	~250	~175	~2	[9]

Table 2: Corrosion Performance of Selected **Dizinc** Magnesium Alloys

Alloy Designation	Test Environment	Corrosion Rate	Reference(s)
AZ31B	3.5% NaCl solution	~1 - 10 mm/year	[10]
AZ91D	Salt Spray (ASTM B117)	Lower than AZ31	[10]
ZE41	Salt Spray (ASTM B117)	535 - 742 mg/dm ² /day	[11]
AM50	Industrial Atmosphere	1.1 - 1.4 g/m ² /year	

Note: Corrosion rates are highly dependent on the specific test conditions (e.g., temperature, pH, exposure time) and the surface condition of the alloy. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of **dizinc** magnesium alloys. The following sections provide methodologies for key experiments.

Tensile Testing

Objective: To determine the tensile strength, yield strength, and elongation of **dizinc** magnesium alloys.

Standard: Based on ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials".[\[1\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Specimen Preparation:
 - Machine test specimens from the alloy material into a "dog-bone" shape with specified dimensions as per ASTM E8. The surface finish of the specimen should be smooth and free of scratches or notches.
 - Measure and record the initial cross-sectional area of the gauge section.
 - Mark the gauge length on the specimen.
- Equipment:
 - A calibrated universal testing machine (UTM) equipped with grips suitable for holding the specimen.[\[1\]](#)[\[13\]](#)
 - An extensometer to accurately measure the elongation of the gauge section during the test.[\[12\]](#)
- Procedure:
 - Mount the specimen securely in the grips of the UTM, ensuring proper alignment to avoid bending stresses.[\[12\]](#)
 - Attach the extensometer to the gauge section of the specimen.
 - Apply a uniaxial tensile load at a constant strain rate as specified in ASTM E8.[\[12\]](#)
 - Continuously record the applied load and the corresponding elongation until the specimen fractures.

- Data Analysis:
 - From the load-elongation curve, calculate the engineering stress and engineering strain.
 - Determine the Ultimate Tensile Strength (UTS) as the maximum stress reached during the test.
 - Determine the Yield Strength (YS) using the 0.2% offset method.
 - Calculate the percentage elongation by measuring the final gauge length after fracture and comparing it to the initial gauge length.

Salt Spray Corrosion Testing

Objective: To evaluate the corrosion resistance of **dizinc** magnesium alloys in a simulated marine or corrosive atmospheric environment.

Standard: Based on ASTM B117 - "Standard Practice for Operating Salt Spray (Fog) Apparatus".[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Protocol:

- Specimen Preparation:
 - Prepare flat panel specimens of the alloy with specified dimensions.
 - Clean the specimens thoroughly to remove any surface contaminants such as oil, grease, or dirt.
 - If the effect of a protective coating is being evaluated, apply the coating according to the manufacturer's specifications.
- Equipment:
 - A standard salt spray cabinet capable of maintaining the required test conditions.[\[15\]](#)
- Test Solution:

- Prepare a 5% sodium chloride (NaCl) solution by weight using distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.[15][17][19]
- Procedure:
 - Place the specimens in the salt spray cabinet, supported at an angle of 15-30 degrees from the vertical.
 - Set the cabinet temperature to 35°C ± 2°C.[15][17]
 - Operate the salt spray to create a continuous fog of the salt solution. The collection rate of the fog should be between 1.0 and 2.0 mL/h for an 80 cm² collection area.[15][17]
 - Expose the specimens for a predetermined duration (e.g., 24, 48, 96 hours, or longer depending on the expected corrosion resistance).
- Evaluation:
 - After the exposure period, gently rinse the specimens in running water to remove salt deposits.
 - Visually inspect the specimens for signs of corrosion, such as pitting, crevice corrosion, and general surface degradation.
 - Quantify the corrosion rate by measuring the mass loss of the specimen after removing the corrosion products through chemical cleaning.

Visualizations

The following diagrams illustrate key experimental workflows.

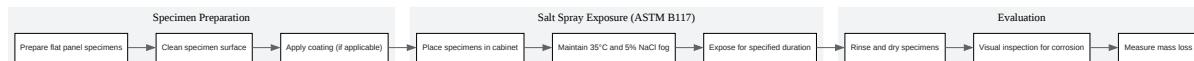

[Click to download full resolution via product page](#)Figure 1: Workflow for Tensile Testing of **Dizinc** Magnesium Alloys.[Click to download full resolution via product page](#)

Figure 2: Workflow for Salt Spray Corrosion Testing.

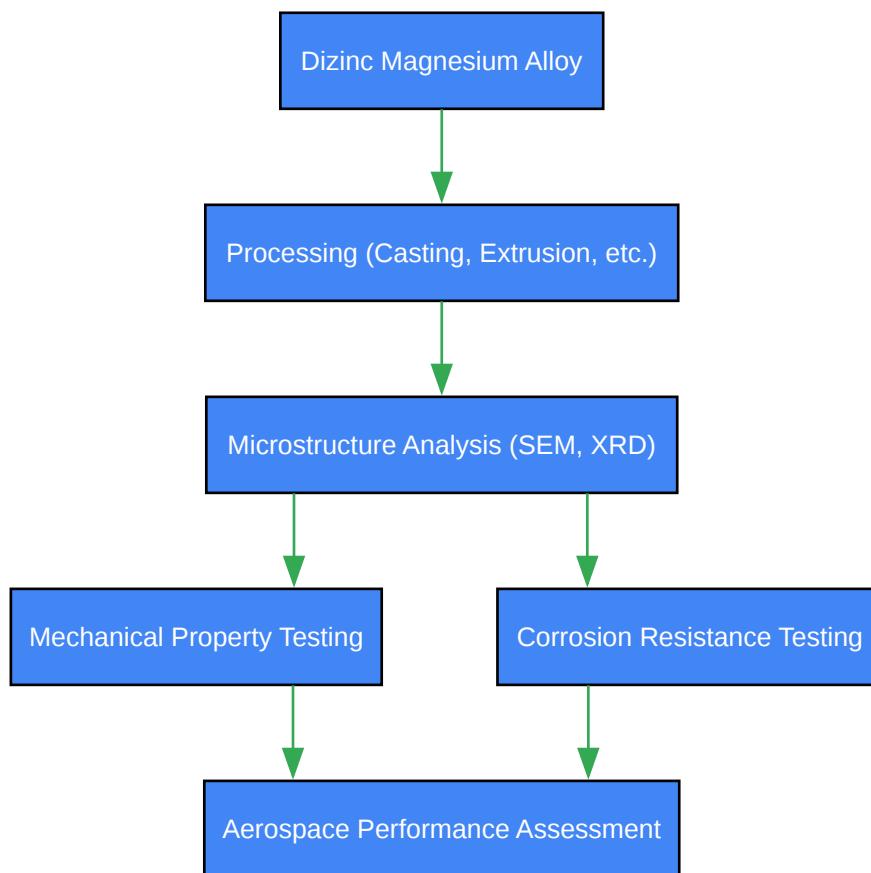

[Click to download full resolution via product page](#)

Figure 3: Logical Relationship in Material Characterization.

Conclusion

Dizinc magnesium alloys offer significant potential for weight reduction in aerospace structures, leading to improved fuel efficiency and performance. While challenges related to corrosion and flammability exist, ongoing research into new alloy compositions and protective surface treatments is expanding their application range. The standardized experimental protocols provided in this document are intended to support researchers in the accurate and comparative evaluation of these promising lightweight materials for the next generation of aerospace vehicles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. testresources.net [testresources.net]
- 2. The Corrosion Performance and Mechanical Properties of Mg-Zn Based Alloys—A Review [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. mdpi.com [mdpi.com]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 13. ASTM E8 Metal Tensile Testing - ADMET [admet.com]
- 14. faculty.up.edu [faculty.up.edu]

- 15. coteclabs.com [coteclabs.com]
- 16. infinitalab.com [infinitalab.com]
- 17. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 18. How to Perform Salt Spray Testing as per ASTM B117 and ISO 9227 Standards [prestogroup.com]
- 19. industrialphysics.com [industrialphysics.com]
- To cite this document: BenchChem. [Application of Dizinc Magnesium Alloys in Aerospace: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255464#application-of-dizinc-magnesium-alloys-in-aerospace>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com